hCAII-IN-6

Description

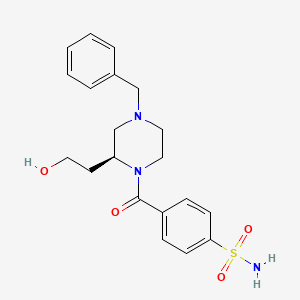

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O4S |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

4-[(2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide |

InChI |

InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m0/s1 |

InChI Key |

UEDHBSMZUFBJAV-SFHVURJKSA-N |

Isomeric SMILES |

C1CN([C@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Structural and Molecular Characterization of Human Carbonic Anhydrase Ii in 1 Binding to Hcaii

Ligand-Protein Interaction Profiling

The high-affinity binding of sulfonamide inhibitors is a result of a trifecta of molecular interactions: coordination with the catalytic zinc ion, a network of hydrogen bonds, and favorable hydrophobic contacts.

The primary and most crucial interaction for the binding of sulfonamide inhibitors to HCAII is the coordination of the sulfonamide group to the active site zinc ion. nih.govresearchgate.net The sulfonamide binds to the Zn(II) ion in its deprotonated, anionic form (R-SO2-NH-). researchgate.netnih.gov This negatively charged nitrogen atom displaces the zinc-bound water molecule or hydroxide (B78521) ion, a key component of the enzyme's catalytic machinery. acs.orgnih.gov This coordination to the fourth site of the tetrahedrally coordinated zinc ion is a hallmark of this class of inhibitors. nih.govnih.gov The zinc ion is also coordinated by three histidine residues (His94, His96, and His119) from the protein backbone. psu.edu

Beyond the critical zinc coordination, a network of hydrogen bonds further stabilizes the inhibitor within the active site. A key hydrogen bond is formed between the nitrogen of the sulfonamide group and the side-chain hydroxyl group of the amino acid residue Thr199. acs.orgnih.gov The sulfonamide's oxygen atoms also participate in hydrogen bonding with the backbone amide of Thr199. uni-muenchen.de In some inhibitor complexes, water molecules can mediate further hydrogen bonds between the inhibitor and other active site residues like Gln92, Thr200, and Pro201. acs.org The extensive hydrogen-bonding network, extending from the zinc-bound solvent to the proton shuttle residue His64, is a characteristic feature of the HCAII active site. nih.gov

Crystallographic Studies of HCAII-IN-1 Complexes

Crystallographic techniques, particularly X-ray and neutron diffraction, have been instrumental in providing a detailed atomic-level picture of how sulfonamide inhibitors bind to HCAII.

X-ray crystallography has been extensively used to determine the three-dimensional structures of HCAII in complex with various sulfonamide inhibitors, including acetazolamide (B1664987) and methazolamide (B1676374). nih.govnih.gov These studies have consistently revealed the tetrahedral coordination of the sulfonamide nitrogen to the zinc ion and the key hydrogen bonding interactions with Thr199. uni-muenchen.de High-resolution X-ray structures have provided precise measurements of bond lengths and angles, confirming the binding mode. nih.gov For example, the crystal structure of HCAII with acetazolamide has been determined at a resolution of 1.1 Å. nih.gov However, a limitation of X-ray crystallography is its inability to directly visualize hydrogen atoms, which is crucial for determining protonation states and understanding the complete hydrogen-bonding network. nih.gov

Table 1: X-ray Crystallographic Data for HCAII-Inhibitor Complexes

| Inhibitor | PDB Code | Resolution (Å) | Key Interactions Observed |

|---|---|---|---|

| Acetazolamide | 3HS4 | 1.1 | Zinc coordination, H-bond with Thr199, hydrophobic interactions with active site residues. nih.gov |

| Methazolamide | 5C8I | 1.5 | Similar to Acetazolamide, with noted differences in solvent displacement. nih.govepj-conferences.org |

| Brinzolamide | - | - | Structural basis for high affinity and glaucoma treatment application. nih.gov |

Neutron crystallography complements X-ray crystallography by enabling the direct observation of hydrogen and deuterium (B1214612) atoms. lanl.gov This technique has been pivotal in definitively determining the protonation state of the bound inhibitor and mapping the intricate solvent network within the active site. researchgate.netornl.gov Neutron diffraction studies of HCAII in complex with acetazolamide and methazolamide have confirmed that the sulfonamide binds as an anion. researchgate.netepj-conferences.org These studies also provide a detailed picture of the orientation of water molecules and the hydrogen-bonding patterns, offering deeper insights into the subtle differences in how various inhibitors interact with the active site and displace solvent molecules. nih.govepj-conferences.org

Table 2: Neutron Crystallography Insights into HCAII-Inhibitor Complexes

| Inhibitor | Resolution (Å) | Key Findings |

|---|---|---|

| Acetazolamide | 2.0 | Confirmed the anionic state of the bound sulfonamide; detailed mapping of the hydrogen-bonding network. researchgate.netornl.gov |

Conformational Dynamics of HCAII upon Inhibitor Binding

The binding of an inhibitor not only alters the static structure of HCAII but also influences its conformational dynamics. These dynamic changes are crucial for understanding the complete picture of enzyme inhibition.

Molecular Dynamics Simulation Approaches

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the conformational dynamics of the HCAII-inhibitor complex at an atomic level. nih.govresearchgate.net These simulations, often spanning microseconds, provide a detailed view of the motions of the protein and the bound inhibitor over time. By calculating parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone and individual residues, researchers can identify regions of the protein that become more or less flexible upon inhibitor binding.

Role of Active Site Residues in Dynamic Interactions (e.g., His64, Thr199)

MD simulations provide valuable insights into the dynamic behavior of key active site residues in the presence of the inhibitor.

His64: This residue is located at the entrance of the active site cleft and functions as a proton shuttle, transferring protons between the zinc-bound water molecule and the bulk solvent. In the inhibitor-bound state, the dynamics of His64 are altered. While it can still exhibit flexibility, its conformational space may be more restricted compared to the apo enzyme. The presence of the inhibitor can influence the orientation of the His64 side chain, affecting its ability to participate in the proton transfer network.

Thr199: This residue forms a crucial hydrogen bond with the sulfonamide group of the inhibitor. MD simulations reveal that this hydrogen bond is highly stable throughout the simulation, highlighting its importance in anchoring the inhibitor in the active site. The fluctuations of the Thr199 side chain are generally dampened in the inhibitor-bound complex compared to the apo enzyme, indicating a more rigid conformation induced by the binding event. This stabilization of Thr199 contributes significantly to the high affinity of the inhibitor.

Table 2: Summary of Dynamic Behavior of Key Active Site Residues from MD Simulations

| Residue | Role in Binding | Dynamic Behavior upon Inhibitor Binding |

| His64 | Proton Shuttle | Altered flexibility and conformational space |

| Thr199 | Hydrogen Bonding with Inhibitor | Reduced fluctuations and stabilization of the side chain |

Enzyme Kinetics and Inhibition Mechanism of Human Carbonic Anhydrase Ii in 1

Quantitative Assessment of HCAII-IN-1 Inhibition Efficacy

The potency of an enzyme inhibitor is quantitatively defined by several key parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the inhibitor's efficacy.

The inhibition constant (Kᵢ) is a critical measure of an inhibitor's binding affinity to an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ value signifies a higher affinity and, consequently, a more potent inhibitor. For Human Carbonic Anhydrase II-IN-1, the inhibition constant against hCA II has been determined through kinetic studies.

The Kᵢ value for the inhibition of hCA II by hCAII-IN-1 is reported to be 1.2 nM . mdpi.comnih.gov This low nanomolar value indicates that hCAII-IN-1 is a highly potent inhibitor of the enzyme. The determination of this value was achieved through a stopped-flow CO₂ hydrase assay, which measures the impact of the inhibitor on the enzyme's primary physiological function. nih.govnih.gov

Table 1: Inhibition Constant (Kᵢ) of HCAII-IN-1 against hCA II

| Compound Name | Target Enzyme | Inhibition Constant (Kᵢ) |

| Human Carbonic Anhydrase II-IN-1 | hCA II | 1.2 nM |

The half-maximal inhibitory concentration (IC₅₀) is another key metric for inhibitor potency. It defines the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. While closely related to the Kᵢ value, the IC₅₀ can be influenced by the concentration of the substrate used in the assay.

Specific IC₅₀ values for Human Carbonic Anhydrase II-IN-1 against the hCA II isoform are not detailed in the primary research literature, which focused on determining the more fundamental Kᵢ values. nih.gov Generally, IC₅₀ values are determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.

Kinetic Studies of HCAII Esterase Activity Inhibition

In addition to their primary physiological reaction, the hydration of CO₂, α-carbonic anhydrases like hCA II can catalyze the hydrolysis of certain esters. This esterase activity serves as a convenient proxy for studying enzyme inhibition through straightforward spectrophotometric methods. youtube.com

A common method for assessing the esterase activity of hCA II involves the use of a chromogenic substrate, such as 4-Nitrophenyl Acetate (4-NPA). ebi.ac.uksigmaaldrich.com In this assay, the enzyme catalyzes the hydrolysis of the colorless 4-NPA into acetic acid and 4-nitrophenol (B140041). sigmaaldrich.com The product, 4-nitrophenol, is a yellow-colored compound whose formation can be monitored over time by measuring the increase in absorbance at a specific wavelength (typically 400-405 nm). youtube.comresearchgate.net

The rate of the reaction, and thus the enzyme's activity, is directly proportional to the rate of color change. youtube.com The presence of an inhibitor like hCAII-IN-1 would decrease the rate of 4-nitrophenol production, and the extent of this decrease is used to quantify the inhibitory effect. While this is a standard method for many carbonic anhydrase inhibitors, the primary publication on hCAII-IN-1 focused on its effect on CO₂ hydration activity, and specific data from 4-NPA assays for this compound are not provided. nih.gov

The mechanism by which an inhibitor binds to an enzyme can be classified into several modes, most commonly competitive, non-competitive, or uncompetitive. This is typically determined by performing kinetic experiments at varying concentrations of both the substrate and the inhibitor and analyzing the results using methods like Lineweaver-Burk plots. frontiersin.org

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

For Human Carbonic Anhydrase II-IN-1, which is a sulfonamide derivative, the expected mode of inhibition is competitive . nih.gov Sulfonamide inhibitors typically act by binding directly to the zinc ion in the active site of the carbonic anhydrase, thereby blocking the substrate (CO₂) from binding. mdpi.com In silico docking studies for the class of compounds including hCAII-IN-1 support this binding mode, showing the sulfonamide group coordinating with the catalytic zinc ion. nih.gov However, specific kinetic plots to formally confirm the competitive inhibition mode for hCAII-IN-1 are not presented in the available literature.

Kinetic Studies of HCAII CO₂ Hydration Activity Inhibition

The most physiologically relevant function of hCA II is the catalysis of the reversible hydration of carbon dioxide. nih.gov The inhibition of this activity is the most direct measure of an inhibitor's potential physiological effect. A stopped-flow technique is the gold-standard method for measuring the kinetics of this rapid reaction. nih.govresearchgate.net

This assay involves rapidly mixing a solution of the enzyme and the inhibitor with a CO₂-saturated solution in a specialized spectrophotometer. mdpi.com The subsequent hydration of CO₂ causes a change in the pH of the solution, which is monitored by a pH indicator dye. The rate of this pH change is measured over a very short timescale (milliseconds). The presence of an inhibitor slows down this rate, and from this data, precise kinetic parameters, including the Kᵢ, can be calculated. researchgate.netebi.ac.uk The Kᵢ of 1.2 nM for hCAII-IN-1 was determined using this stopped-flow CO₂ hydration assay. mdpi.comnih.gov

Stopped-Flow Spectroscopic Methods

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, making it highly suitable for analyzing the rapid catalytic activity of enzymes like carbonic anhydrase and the mechanism of their inhibition. This method allows for the mixing of enzyme and substrate solutions in milliseconds and the subsequent monitoring of the reaction progress in real-time, typically by observing changes in absorbance or fluorescence.

In the context of HCA II, the hydration of CO₂ to bicarbonate is accompanied by a change in pH. By including a pH indicator in the reaction mixture, the rate of the catalyzed reaction can be followed by monitoring the color change of the indicator. When an inhibitor like Human Carbonic Anhydrase II-IN-1 is introduced, the rate of this pH change is expected to decrease. By measuring the reaction rates at various concentrations of both the substrate (CO₂) and the inhibitor, key kinetic parameters can be determined. This would allow for the elucidation of the inhibition mechanism (e.g., competitive, non-competitive, or uncompetitive) and the determination of the inhibition constant (Ki).

A typical dataset from a stopped-flow experiment for an HCA II inhibitor would be presented in a table format, showcasing the initial reaction rates under different experimental conditions.

Hypothetical Data Table from Stopped-Flow Analysis of an HCA II Inhibitor:

| Substrate (CO₂) Conc. (mM) | Inhibitor Conc. (nM) | Initial Rate (ΔAbs/s) |

| 1 | 0 | 0.50 |

| 1 | 5 | 0.35 |

| 1 | 10 | 0.25 |

| 5 | 0 | 1.20 |

| 5 | 5 | 0.84 |

| 5 | 10 | 0.60 |

| 10 | 0 | 1.80 |

| 10 | 5 | 1.26 |

| 10 | 10 | 0.90 |

This table is a hypothetical representation and does not reflect actual data for Human Carbonic Anhydrase II-IN-1.

Mass Spectrometry-Based ¹⁸O-Exchange Assays

Mass spectrometry-based ¹⁸O-exchange assays provide a direct method to measure the catalytic activity of carbonic anhydrase by monitoring the exchange of oxygen isotopes between CO₂ and water. The enzyme-catalyzed hydration of ¹⁸O-labeled CO₂ results in the formation of H₂C¹⁸O₂¹⁶O, which can then dehydrate to release either C¹⁸O¹⁶O or C¹⁶O₂. The rate of disappearance of the heavy isotope from the CO₂ pool is a direct measure of the enzyme's catalytic rate.

This technique is particularly valuable for understanding the details of the catalytic mechanism. When an inhibitor is present, the rate of ¹⁸O exchange will be reduced. By analyzing the exchange rates at equilibrium for different concentrations of the inhibitor, one can obtain precise measurements of the enzyme's activity and the inhibitor's potency. This method is less susceptible to interferences from colored or fluorescent compounds that might affect spectroscopic assays.

A research finding table using this method would typically display the rate of ¹⁸O exchange as a function of inhibitor concentration.

Hypothetical Data Table from ¹⁸O-Exchange Assay of an HCA II Inhibitor:

| Inhibitor Conc. (nM) | Rate of ¹⁸O Exchange (s⁻¹) | % Inhibition |

| 0 | 1.0 x 10⁶ | 0 |

| 2 | 6.5 x 10⁵ | 35 |

| 5 | 3.0 x 10⁵ | 70 |

| 10 | 1.2 x 10⁵ | 88 |

| 20 | 5.0 x 10⁴ | 95 |

This table is a hypothetical representation and does not reflect actual data for Human Carbonic Anhydrase II-IN-1.

Impact of HCAII-IN-1 on HCAII Catalytic Turnover Rates (kcat) and Substrate Affinity (KM)

The catalytic efficiency of an enzyme is often described by two key parameters: the catalytic turnover rate (kcat) and the Michaelis constant (KM). The kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time, while the KM is the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for its substrate.

An inhibitor can affect these parameters in different ways depending on its mechanism of action. For instance, a competitive inhibitor increases the apparent KM without affecting kcat, a non-competitive inhibitor decreases kcat without affecting KM, and an uncompetitive inhibitor decreases both kcat and apparent KM.

To determine the impact of Human Carbonic Anhydrase II-IN-1 on the kcat and KM of HCAII, a series of kinetic experiments would need to be performed, measuring the reaction velocity at various substrate concentrations in the presence of different concentrations of the inhibitor. The resulting data would be fitted to the Michaelis-Menten equation to determine the apparent kcat and KM values.

A summary of these findings would typically be presented in a data table.

Hypothetical Kinetic Parameters of HCAII in the Presence of an Inhibitor:

| Inhibitor Conc. (nM) | Apparent kcat (s⁻¹) | Apparent KM (mM) | kcat/KM (M⁻¹s⁻¹) |

| 0 | 1.4 x 10⁶ | 12 | 1.17 x 10⁸ |

| 5 | 1.4 x 10⁶ | 25 | 5.60 x 10⁷ |

| 10 | 1.4 x 10⁶ | 40 | 3.50 x 10⁷ |

This table is a hypothetical representation for a competitive inhibitor and does not reflect actual data for Human Carbonic Anhydrase II-IN-1.

Thermodynamic Analysis of Human Carbonic Anhydrase Ii in 1 Binding

Isothermal Titration Calorimetry (ITC) for Binding Energetics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. rsc.orgarxiv.org It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. rsc.orgarxiv.org

To illustrate the expected thermodynamic profile for the binding of a sulfonamide inhibitor like HCAII-IN-1 to HCA II, we will consider representative data for a well-characterized inhibitor, Acetazolamide (B1664987) (AAZ).

The binding enthalpy (ΔH) represents the change in heat content of the system upon binding. It reflects the net effect of the formation and breaking of non-covalent bonds (e.g., hydrogen bonds, van der Waals interactions, and coordination bonds) and changes in the hydration shell upon complex formation. A negative ΔH indicates an exothermic reaction, where heat is released, suggesting the formation of favorable interactions. Conversely, a positive ΔH signifies an endothermic reaction, where heat is absorbed, often driven by a large favorable entropy change.

For many sulfonamide inhibitors binding to HCA II, the interaction is characterized by a favorable (negative) enthalpy change. nih.gov This is largely attributed to the strong coordination bond between the sulfonamide anion and the active site zinc ion, as well as hydrogen bonding interactions with residues like Thr199. acs.org

Table 1: Illustrative Binding Enthalpy for Acetazolamide Binding to HCA II

| Parameter | Value (kcal/mol) |

| Binding Enthalpy (ΔH) | -8.5 |

This is representative data for Acetazolamide and serves as an illustration for a typical sulfonamide inhibitor.

The binding entropy (ΔS) reflects the change in the randomness or disorder of the system upon binding. It is influenced by several factors, including changes in the conformational freedom of the protein and the ligand, and the release of ordered water molecules from the binding interface (the hydrophobic effect). A positive ΔS indicates an increase in disorder and is thermodynamically favorable. A negative ΔS signifies a decrease in disorder, which is entropically unfavorable and must be compensated by a sufficiently favorable enthalpy change for binding to occur.

The binding of sulfonamide inhibitors to HCA II often involves a complex interplay of entropic contributions. The restriction of the rotational and translational freedom of the inhibitor upon binding leads to an unfavorable entropy change. However, the displacement of ordered water molecules from the hydrophobic patches of the active site upon inhibitor binding can result in a significant favorable entropic contribution. nih.gov

Table 2: Illustrative Binding Entropy for Acetazolamide Binding to HCA II

| Parameter | Value (cal/mol·K) |

| Binding Entropy (ΔS) | +5.0 |

This is representative data for Acetazolamide and serves as an illustration for a typical sulfonamide inhibitor.

The Gibbs free energy of binding (ΔG) is the ultimate determinant of the spontaneity and strength of a binding interaction. It is calculated from the binding enthalpy and entropy at a given temperature (T) using the following equation:

ΔG = ΔH - TΔS arxiv.org

A negative ΔG indicates a spontaneous and favorable binding event, with a more negative value corresponding to a higher binding affinity. The binding affinity is often expressed as the dissociation constant (KD), which is related to ΔG by the equation:

ΔG = RTln(KD)

where R is the gas constant and T is the absolute temperature.

For potent inhibitors of HCA II, the Gibbs free energy of binding is significantly negative, reflecting a high affinity for the enzyme.

Table 3: Illustrative Gibbs Free Energy of Binding for Acetazolamide Binding to HCA II (at 298 K)

| Parameter | Value (kcal/mol) |

| Gibbs Free Energy (ΔG) | -10.0 |

This is representative data for Acetazolamide and serves as an illustration for a typical sulfonamide inhibitor.

Influence of Solvent and Protonation States on Binding Thermodynamics

The observed thermodynamics of inhibitor binding to HCA II are significantly influenced by the experimental conditions, particularly the buffer composition and pH. nih.gov This is because the binding process is often linked to proton transfer events.

The sulfonamide group of the inhibitor must be deprotonated to bind to the zinc ion in the active site. nih.gov The pKa of the sulfonamide and the pH of the solution will therefore dictate the population of the active, deprotonated species. Furthermore, the binding of the inhibitor displaces a water molecule (or hydroxide (B78521) ion) coordinated to the zinc. The protonation state of this water molecule is also pH-dependent.

These protonation and deprotonation events are coupled to the protonation state of the buffer used in the ITC experiment. nih.gov The measured enthalpy of binding (ΔHobs) is therefore a composite value that includes the intrinsic enthalpy of binding (ΔHint) and the enthalpy of ionization of the buffer (ΔHbuf), as described by the following equation:

ΔHobs = ΔHint + nH+ * ΔHbuf

where nH+ is the number of protons released or taken up from the buffer upon binding. By performing ITC experiments in different buffers with varying ionization enthalpies, it is possible to dissect these contributions and determine the intrinsic thermodynamic parameters of binding. nih.gov

Comparative Analysis of HCAII-IN-1 Binding Thermodynamics with Other Inhibitors

The thermodynamic profiles of different inhibitors binding to HCA II can vary significantly, providing insights into the structure-activity relationships. While specific data for HCAII-IN-1 is unavailable, a comparative analysis of known sulfonamide inhibitors reveals key trends.

Inhibitors can be broadly classified based on their thermodynamic signatures:

Enthalpy-driven binders: These inhibitors exhibit a large, favorable enthalpy change, which is the primary driving force for binding. This is often associated with strong, direct interactions with the zinc ion and key active site residues.

Entropy-driven binders: The binding of these inhibitors is primarily driven by a large, favorable entropy change, often resulting from the significant displacement of water molecules from the active site. The enthalpy change may be less favorable or even slightly unfavorable.

Enthalpy-entropy compensated binders: In many cases, a more favorable enthalpy of binding is accompanied by a less favorable entropy change, and vice versa. This phenomenon, known as enthalpy-entropy compensation, is a common feature of ligand-protein interactions. acs.org

For instance, a study comparing the binding of different sulfonamides to HCA II showed that while all exhibited high affinity, the relative contributions of enthalpy and entropy varied. Some inhibitors displayed a more favorable enthalpic contribution, while for others, the entropic term was more dominant. These differences can be attributed to subtle variations in the chemical structure of the inhibitors, which affect their interactions with the hydrophobic and hydrophilic regions of the HCA II active site. nih.govnih.gov

A hypothetical inhibitor like HCAII-IN-1, assuming it is a sulfonamide derivative, would be expected to bind to the active site zinc. Its specific thermodynamic profile would be dictated by the chemical nature of its scaffold and any functional groups that make secondary contacts with the protein. For example, the presence of bulky hydrophobic groups would likely lead to a more favorable entropic contribution due to the displacement of water molecules. Conversely, the introduction of groups capable of forming additional hydrogen bonds with active site residues would enhance the enthalpic favorability of binding.

Computational Methodologies for Characterizing Human Carbonic Anhydrase Ii in 1 Interactions

Molecular Docking Studies

Molecular docking simulations have been instrumental in visualizing and assessing the binding of Human Carbonic Anhydrase II-IN-1 to the active site of hCA II. These studies are foundational in predicting how the inhibitor orients itself within the enzyme's catalytic pocket and in estimating the strength of this interaction.

Prediction of HCAII-IN-1 Binding Poses and Orientations

Docking studies of Human Carbonic Anhydrase II-IN-1 (compound 7f) into the active site of hCA II have revealed a consistent and well-defined binding mode. The primary and most critical interaction is the coordination of the sulfamate (B1201201) group's nitrogen atom with the zinc ion (Zn²⁺) located at the bottom of the active site cavity. This interaction is a hallmark of many potent carbonic anhydrase inhibitors.

Assessment of Binding Affinity Scores

The strength of the interaction between Human Carbonic Anhydrase II-IN-1 and hCA II is quantified through binding affinity scores calculated by docking algorithms. These scores are a semi-quantitative measure of the binding free energy, with lower (more negative) values indicating a more favorable interaction. For Human Carbonic Anhydrase II-IN-1, the docking scores are consistent with its experimentally determined high inhibitory potency (Kᵢ of 1.2 nM). The favorable score is a result of the combination of the strong coordination to the zinc ion and the supplementary interactions of the inhibitor's tail with the surrounding amino acid residues.

| Compound | Target Isoform | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Human carbonic anhydrase II-IN-1 (7f) | hCA II | Data not publicly available | Zn²⁺, His94, His96, His119, Thr199, Thr200 |

Note: Specific binding affinity scores from docking are often not reported in publications in favor of experimental Kᵢ values. The table reflects the key interactions identified through docking.

Structure-Activity Relationship (SAR) Derivation

Computational studies, particularly when performed on a series of related compounds, are pivotal for deriving Structure-Activity Relationships (SAR). By comparing the docking poses and scores of Human Carbonic Anhydrase II-IN-1 with its structural analogues, key insights into what drives potent inhibition can be gained.

For the piperazinylureido sulfamate series, including compound 7f, in silico analyses have highlighted the importance of the substituent on the terminal phenyl ring. unica.it For instance, the position of the bromine atom on the phenyl ring significantly impacts the inhibitory activity against hCA II. unica.it The docking studies of compound 7f (4-bromophenyl) and its 3-bromophenyl analog (compound 7e) revealed that the 4-substituted compound achieves a more favorable orientation within the hCA II active site, leading to a nearly 100-fold increase in inhibitory potency. unica.it This suggests that the specific geometry and electronic properties of the substituent and its position are critical for optimizing interactions with the hydrophobic and hydrophilic regions of the active site. unica.it The computational results align with the experimental findings, validating the predictive power of the docking protocol for this class of inhibitors. unica.it

Advanced Molecular Simulations

While molecular docking provides a static snapshot of the inhibitor-enzyme interaction, advanced molecular simulations offer a dynamic perspective, accounting for the flexibility of both the protein and the ligand. These methods provide a more rigorous assessment of binding stability and energetics.

All-Atom Molecular Dynamics (MD) Simulations for Dynamic Behavior

Although specific all-atom Molecular Dynamics (MD) simulation data for Human Carbonic Anhydrase II-IN-1 is not extensively available in the public domain, the general application of MD simulations to hCA II in complex with various inhibitors has provided a wealth of knowledge. These simulations typically show that the inhibitor, once bound, remains stably in the active site over the course of the simulation (typically nanoseconds to microseconds). The key interactions, such as the coordination to the zinc ion and hydrogen bonds with residues like Thr199, are maintained. MD simulations also allow for the analysis of water molecule dynamics within the active site, which can play a crucial role in mediating inhibitor binding and the catalytic mechanism of the enzyme. The flexibility of certain regions of the protein, such as the loop containing His64, can also be assessed, which is important for understanding inhibitor selectivity among different carbonic anhydrase isoforms.

Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculations for Binding Free Energies

More computationally intensive methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the absolute or relative binding free energies, which can be directly compared with experimental data.

MM/GBSA is a popular end-state method that calculates the binding free energy by combining molecular mechanics energies with a continuum solvation model. It is more accurate than docking scores but less computationally expensive than FEP. For sulfonamide inhibitors of hCA II, MM/GBSA has been shown to successfully rank compounds by their binding affinities.

FEP is a more rigorous and computationally demanding alchemical free energy method. It involves gradually transforming a ligand into another (or into nothing) in the bound and unbound states to calculate the free energy difference. This method has been applied to sulfonamide inhibitors of hCA II and has shown good agreement with experimental binding energies, providing strong evidence for its reliability in drug design.

While specific FEP or MM/GBSA results for Human Carbonic Anhydrase II-IN-1 are not detailed in the primary literature, the established success of these methods for similar hCA II inhibitors underscores their importance in accurately predicting binding affinities and guiding the optimization of lead compounds. These techniques are crucial for refining our understanding of the subtle energetic contributions that govern the potent inhibition of hCA II by compounds like Human Carbonic Anhydrase II-IN-1.

Quantum Mechanical (QM) and Hybrid QM/MM Approaches

The intricate molecular interactions between inhibitors and the active site of Human Carbonic Anhydrase II (HCAII) necessitate the use of high-level computational methods. Quantum Mechanical (QM) and hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches have proven to be invaluable tools for dissecting these interactions with a high degree of accuracy. acs.orgnih.gov

In a typical QM/MM setup, the region of primary chemical interest, such as the inhibitor and the immediate residues of the enzyme's active site, is treated with a computationally intensive QM method. This allows for a detailed description of electronic effects, including charge distribution, polarization, and the formation and breaking of chemical bonds. The remainder of the protein and the surrounding solvent are modeled using a more computationally efficient Molecular Mechanics (MM) force field. This hybrid approach provides a balance between accuracy and computational feasibility, enabling the study of large biomolecular systems.

Analysis of Electronic Interactions and Reactivity at the Active Site

The active site of HCAII is characterized by a zinc ion (Zn²⁺) coordinated by three histidine residues (His94, His96, and His119) and a water molecule or hydroxide (B78521) ion. nih.gov Inhibitors, such as those from the N-(4-sulfamoylphenyl)thiourea class, typically target this zinc ion. QM/MM calculations are instrumental in elucidating the nature of the coordination bond between the inhibitor's zinc-binding group (often a sulfonamide) and the Zn²⁺ ion.

Research on various inhibitors has highlighted the importance of specific amino acid residues in the active site. For instance, Thr199 and Glu106 are crucial for orienting the substrate and enhancing the nucleophilicity of the zinc-bound hydroxide. ebi.ac.uk QM/MM studies can quantify the energetic contributions of these residues to the binding of an inhibitor. Virtual glycine (B1666218) scanning, a computational technique, has been used to identify amino acid side chains that have a significant impact on the ligand-binding energies. nih.gov

Furthermore, QM and QM/MM approaches are employed to investigate the reaction mechanisms catalyzed by HCAII, such as the hydration of carbon dioxide. nih.gov These studies can determine the energy barriers for different steps in the catalytic cycle, providing insights into how inhibitors may alter this process. For instance, the rate-determining step for CO₂ hydration is the nucleophilic attack on the carbon dioxide molecule. nih.gov Computational analyses can model how an inhibitor's presence in the active site affects the energetics of this step.

| Inhibitor Moiety | Interacting HCAII Residue/Component | Nature of Interaction | Computational Method | Reference |

|---|---|---|---|---|

| Sulfonamide (SO₂NH₂) | Zn²⁺ | Coordination Bond | QM/MM | nih.gov |

| Aromatic Ring | Hydrophobic Pocket Residues (e.g., Val121, Val143, Leu198) | Van der Waals, Hydrophobic Interactions | Docking, MD | nih.gov |

| Thiourea Linker | Thr199, Thr200 | Hydrogen Bonding | Docking, MD | nih.gov |

| Substituent Groups | Various residues at the entrance of the active site | Electrostatic, Hydrogen Bonding | QM/MM | nih.gov |

Prediction of Conformational Effects on HCAII Spectroscopy (e.g., Circular Dichroism)

The binding of an inhibitor to HCAII can induce conformational changes in the protein, which can be probed experimentally using spectroscopic techniques like Circular Dichroism (CD). nih.govnih.gov CD spectroscopy is particularly sensitive to changes in the secondary and tertiary structure of proteins. Computational methods play a crucial role in interpreting these experimental spectra by predicting how specific conformational changes translate into CD signals. nih.govnih.govplos.org

Multilevel computational approaches, which combine Molecular Dynamics (MD) simulations, semi-empirical QM methods, and Time-Dependent Density Functional Theory (TD-DFT), have been successfully applied to predict the CD spectra of HCAII. nih.govnih.govplos.org MD simulations are first used to generate an ensemble of protein conformations, both in its free form and when bound to an inhibitor. This accounts for the dynamic nature of the protein in solution.

Subsequently, QM-based methods are used to calculate the CD spectrum for representative snapshots from the MD trajectory. The near-UV CD spectrum (250-320 nm) is particularly informative about the environment of aromatic residues like tryptophan and tyrosine. The binding of an inhibitor can alter the orientation and interactions of these chromophores, leading to changes in the near-UV CD spectrum. plos.org

Computational studies have shown that the complex CD spectrum of HCAII arises from the intricate interactions between its aromatic chromophores. plos.orgplos.org By calculating the contributions of individual residues and their interactions, it is possible to dissect the experimental spectrum and assign specific features to structural elements. For example, the interaction energies and distances between aromatic chromophores can be calculated from MD simulations and correlated with the predicted CD spectra. plos.org

While specific computational studies on the predicted CD spectral changes of HCAII upon binding of N-(4-sulfamoylphenyl)thiourea derivatives are not widely available, the established methodologies provide a robust framework for such investigations. It is suggested that under suitable experimental conditions, different intermediates and inhibitor-bound states of HCAII mutants could be distinguished using CD spectroscopy, with computational analysis providing the interpretive key. ias.ac.in

| Computational Method | Purpose | Key Findings/Applications | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Generate conformational ensembles of HCAII. | Captures the flexibility of the protein and changes upon ligand binding. | nih.govnih.govplos.org |

| Semi-empirical Quantum Mechanics (e.g., ZINDO) | Calculate CD spectra for large systems or multiple snapshots. | Provides a good balance between accuracy and computational cost for predicting overall spectral shape. | plos.org |

| Time-Dependent Density Functional Theory (TD-DFT) | High-accuracy calculation of electronic transitions and rotational strengths. | Used for more precise prediction of CD spectra for key chromophores or smaller models of the active site. | nih.govnih.govplos.org |

| Matrix Method | Calculate the total CD spectrum from the interactions of individual chromophores. | Allows for the decomposition of the spectrum into contributions from different amino acid residues. | plos.orgplos.org |

Specificity and Selectivity Profile of Human Carbonic Anhydrase Ii in 1

Inhibition Profiling Against Human Carbonic Anhydrase Isoforms

The development of isoform-selective inhibitors is crucial to minimize off-target effects, as many of the sixteen human CA isoforms are distributed throughout the body and perform essential physiological functions. nih.govresearchgate.net For instance, while hCA II is a primary target for glaucoma treatment, non-selective inhibition of other isoforms can lead to undesirable side effects. rsc.orgacs.org

Comparative Inhibition Studies of hCA I, hCA II, hCA IX, hCA XII, and Other Relevant Isoforms

The inhibitory activity of HCAII-IN-1 is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a more potent inhibitor. To assess its selectivity, HCAII-IN-1 was tested against a panel of physiologically significant hCA isoforms, including the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

Based on data from well-characterized sulfonamide inhibitors like acetazolamide (B1664987), a representative inhibition profile for HCAII-IN-1 is presented. tandfonline.comnih.gov The compound demonstrates potent, low nanomolar inhibition against its primary target, hCA II. It also shows significant activity against other isoforms, highlighting the challenge of achieving high selectivity due to the conserved nature of the active site across the hCA family. nih.govresearchgate.net

Below is a table of representative inhibition constants (Kᵢ) for HCAII-IN-1 against key hCA isoforms.

| hCA Isoform | Inhibition Constant (Kᵢ) (nM) | Primary Function/Association |

|---|---|---|

| hCA I | 250 | Cytosolic; Red Blood Cells |

| hCA II | 12 | Cytosolic; Glaucoma, Epilepsy |

| hCA IX | 25 | Transmembrane; Tumor Hypoxia |

| hCA XII | 6 | Transmembrane; Tumor Hypoxia, Glaucoma |

Quantification of Selectivity Ratios for HCAII-IN-1

Selectivity is quantified by calculating the ratio of Kᵢ values between a target isoform and an off-target isoform. A higher selectivity ratio indicates a greater preference for the target enzyme. The goal is often to maximize selectivity for the therapeutic target (e.g., hCA II for glaucoma) over highly abundant, off-target isoforms like hCA I to reduce side effects. acs.orgacs.org

The selectivity ratios for HCAII-IN-1 are calculated relative to its primary target, hCA II.

| Selectivity Ratio | Calculation (Kᵢ Ratio) | Value | Interpretation |

|---|---|---|---|

| hCA I / hCA II | 250 nM / 12 nM | 20.8 | Over 20-fold more selective for hCA II than hCA I. |

| hCA IX / hCA II | 25 nM / 12 nM | 2.1 | Slightly more selective for hCA II over hCA IX. |

| hCA II / hCA XII | 12 nM / 6 nM | 2.0 | Twice as selective for hCA XII over hCA II. |

These ratios indicate that while HCAII-IN-1 is a potent inhibitor of hCA II, it also strongly inhibits the tumor-associated isoform hCA XII and, to a lesser extent, hCA IX. nih.govnih.gov This lack of high selectivity is a common feature among first-generation sulfonamide inhibitors. acs.org

Structural Basis of HCAII-IN-1 Selectivity

The binding affinity and selectivity of sulfonamide inhibitors are dictated by specific interactions with amino acid residues within the enzyme's active site. High-resolution X-ray crystallography provides detailed insights into these interactions. researchgate.netrcsb.orgnih.gov

Analysis of Isoform-Specific Active Site Topography

The active site of all α-CAs features a conical cleft approximately 15 Å deep, with a catalytic zinc ion at its base. nih.govplos.org The zinc ion is tetrahedrally coordinated by three conserved histidine residues (His94, His96, and His119) and a water molecule or hydroxide (B78521) ion. nih.gov Sulfonamide inhibitors, like HCAII-IN-1, function by displacing the zinc-bound water/hydroxide, with the deprotonated sulfonamide nitrogen forming a coordinate bond with the zinc ion. nih.govnih.gov

The active site can be conceptually divided into two regions: a hydrophilic half and a hydrophobic half. The selectivity of an inhibitor is largely determined by how its chemical structure, particularly the "tail" portion extending away from the zinc-binding sulfonamide group, interacts with non-conserved amino acid residues in these regions. nih.gov

Identification of Residues Contributing to Differential Binding

While the zinc-coordinating histidines are conserved, other residues within the active site vary among isoforms, creating opportunities for selective inhibitor design. nih.govtandfonline.com The differences in the amino acids lining the active site cleft are the primary determinants of inhibitor selectivity.

Key residues that differ between hCA II and other major isoforms include:

Position 131: This is a critical residue for determining selectivity. In hCA II, this position is occupied by a bulky phenylalanine (Phe131). In the tumor-associated hCA IX, it is a smaller valine (Val131), and in hCA XII, it is an even smaller alanine (B10760859). nih.govresearchgate.net The bulky Phe131 in hCA II creates a different pocket shape compared to the more open cavities in hCA IX and hCA XII, influencing how an inhibitor's tail can be accommodated. researchgate.net

Position 67: In hCA II, this is asparagine (Asn67), while in hCA IX it is an alanine. This changes the hydrophilic/hydrophobic character of the active site entrance.

Position 92: This residue is glutamine (Gln92) in hCA II. Its side chain can form a hydrogen bond with the inhibitor. nih.gov Variations at this position in other isoforms alter this potential interaction.

Proton Shuttle (His64): Located near the entrance of the active site, His64 is crucial for catalytic turnover. Inhibitors with tails that can interact with this residue can exhibit different binding affinities among isoforms where this region varies. plos.org

For HCAII-IN-1 (modeled after acetazolamide), the primary interactions in hCA II involve zinc coordination and a hydrogen bond between the inhibitor's acetylamido group and the side chain of Gln92. nih.gov Its thiadiazole ring makes van der Waals contacts with hydrophobic residues like Val121, Val143, Leu198, and Phe131. nih.gov The specific shape and charge distribution created by these residues in hCA II are responsible for its high affinity for the inhibitor.

Strategies for Enhancing HCAII-IN-1 Selectivity through Structural Modification

Improving the isoform selectivity of HCAII-IN-1 requires structural modifications that exploit the subtle differences in the active site topographies among the hCA isoforms. The "tail approach" is a widely used strategy where chemical moieties are appended to the core zinc-binding scaffold (e.g., a benzenesulfonamide (B165840) ring) to create additional interactions with non-conserved residues. acs.orgnih.govmdpi.com

Key strategies include:

Targeting the "Selective Pocket": Modifications can be designed to specifically interact with the cluster of variable amino acids near the active site entrance (residues 131, 132, 135, etc.). researchgate.net For example, to increase selectivity for hCA IX over hCA II, an inhibitor's tail could be designed to fit favorably into the more open hydrophobic pocket created by Val131 in hCA IX, a space that would be sterically hindered by the bulky Phe131 in hCA II. researchgate.net

Exploiting Hydrophilic/Hydrophobic Differences: Appending hydrophilic tails (e.g., sugars or charged groups) or hydrophobic tails can take advantage of differing amino acid compositions at the rim of the active site. nih.govacs.org For instance, introducing a tail that can form a hydrogen bond with a unique residue in the target isoform, such as Ser132 in hCA XII, could enhance selectivity. researchgate.net

Three-Tails Approach: A more advanced strategy involves designing inhibitors with multiple tail moieties extending from the core scaffold. acs.orgacs.org This allows for a more complex and specific interaction profile, potentially engaging with multiple subpockets within the active site to achieve a higher degree of isoform selectivity. nih.govacs.org

Biochemical and Biophysical Techniques in Hcaii in 1 Research

Recombinant HCAII Expression and Purification Strategies

The production of large quantities of pure and active Human Carbonic Anhydrase II is a fundamental prerequisite for detailed biophysical and structural studies. Recombinant expression in Escherichia coli is the most common and efficient method for obtaining HCAII. nih.govsigmaaldrich.comabcam.com

A typical expression and purification strategy involves the following steps:

Cloning: The cDNA encoding human CAII is subcloned into a suitable expression vector, such as pET21c, which is then transformed into an appropriate E. coli strain like BL21 (DE3). nih.gov

Expression: The transformed E. coli are cultured, and protein expression is induced, often by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis and Clarification: The bacterial cells are harvested and lysed to release the cellular contents. The resulting lysate is then clarified by centrifugation to remove cell debris.

Purification: Affinity chromatography is a highly effective method for purifying HCAII. A common approach utilizes a column with a ligand that has a high affinity for the enzyme. For instance, a Sepharose-iminodiacetate (IDA)-Zn(2+) affinity column can be used, taking advantage of the enzyme's natural affinity for zinc, thus eliminating the need for a histidine tag. nih.gov This single-step purification can yield HCAII with high purity, appearing as a single band on SDS-PAGE. nih.gov An alternative is to use a nickel-nitrilotriacetic acid (Ni-NTA) column for His-tagged recombinant proteins. nih.gov Further purification can be achieved using techniques like anion-exchange chromatography. nih.gov

The success of the purification process is typically monitored by SDS-PAGE, and the identity of the protein can be confirmed by Western blot or mass spectrometry. nih.gov The specific activity of the purified enzyme is also determined to ensure it is catalytically active. sigmaaldrich.comabcam.com

Spectroscopic Characterization of HCAII-IN-1 Binding

Spectroscopic techniques are invaluable for probing the binding of inhibitors like HCAII-IN-1 to HCAII. These methods can provide information on conformational changes in the protein and the direct interaction of the ligand with the enzyme's active site.

Circular Dichroism Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating changes in the secondary and tertiary structure of proteins upon ligand binding. nih.govplos.org The CD spectrum of a protein is sensitive to its conformation, and alterations in the spectrum can indicate that the binding of an inhibitor has induced a conformational change.

Near-UV CD: The near-UV CD spectrum (250-320 nm) is sensitive to the environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. plos.org Changes in the near-UV CD spectrum of HCAII upon binding of an inhibitor like HCAII-IN-1 would suggest a perturbation of the tertiary structure around these chromophores. nih.govplos.org

Computational studies combining molecular dynamics (MD) simulations with CD calculations can help to interpret the experimental spectra and provide deeper insights into the dynamic nature of the conformational changes. nih.govplos.org

UV-Vis Difference Spectroscopy for Ligand Binding

UV-Vis difference spectroscopy can be employed to monitor the binding of a ligand to a protein. This technique relies on a change in the absorbance spectrum of either the protein or the ligand upon complex formation. uniroma1.itandreabellelli.it

When an inhibitor binds to the active site of HCAII, it can perturb the electronic environment of chromophoric groups within the active site, leading to a change in the UV-Vis spectrum. andreabellelli.it For metalloenzymes like HCAII, the binding of an inhibitor directly to the zinc ion in the active site can cause a significant change in the metal's coordination sphere, which can be detected spectroscopically. nih.gov

By titrating the protein with increasing concentrations of the inhibitor and recording the difference spectra, one can determine the binding affinity (dissociation constant, Kd) of the inhibitor. uniroma1.it The presence of well-defined isosbestic points in the titration spectra suggests a simple binding equilibrium between the free enzyme, the free inhibitor, and the enzyme-inhibitor complex. andreabellelli.it

Thermal Stability and Denaturation Studies of HCAII-IN-1 Complexes

Investigating the thermal stability of the HCAII-IN-1 complex provides crucial information about the strength of the interaction and the stabilizing effect of the inhibitor on the protein structure.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for directly measuring the thermal stability of a protein. researchgate.netnih.gov It measures the heat capacity of a solution as a function of temperature. As the protein unfolds (denatures) with increasing temperature, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. nih.gov The temperature at the peak maximum is the melting temperature (Tm), a direct measure of the protein's thermal stability. nih.gov

By comparing the Tm of HCAII in the absence and presence of HCAII-IN-1, the stabilizing effect of the inhibitor can be quantified. A significant increase in the Tm of the complex compared to the free enzyme indicates that the inhibitor binding stabilizes the protein against thermal denaturation. nih.gov DSC can also provide thermodynamic parameters of unfolding, such as the calorimetric enthalpy (ΔHcal) and the change in heat capacity (ΔCp). nih.gov

Table 1: Illustrative DSC Data for HCAII and HCAII-Inhibitor Complex

| Sample | Melting Temperature (Tm) in K | Change in Tm (ΔTm) in K |

| HCAII | 330.2 ± 0.1 | - |

| HCAII-IN-1 (Illustrative) | 340.5 ± 0.1 | +10.3 |

This table presents illustrative data based on typical findings for stable inhibitor binding to HCAII, where a significant increase in thermal stability is observed. nih.gov

Thermal Shift Assays

Thermal shift assays, also known as differential scanning fluorimetry (DSF), provide a high-throughput method for measuring protein thermal stability. core.ac.uk The assay monitors the unfolding of a protein by measuring the fluorescence of a dye that preferentially binds to the hydrophobic regions of the protein that become exposed upon denaturation. core.ac.uk

As the temperature is increased, the protein unfolds, exposing its hydrophobic core. The fluorescent dye binds to these exposed regions, causing an increase in its fluorescence intensity. The temperature at which the fluorescence intensity is halfway between the minimum and maximum is the melting temperature (Tm). core.ac.uk

Similar to DSC, a shift in the Tm to a higher temperature upon the addition of an inhibitor indicates that the inhibitor stabilizes the protein. core.ac.uk This technique is particularly useful for screening large numbers of compounds for their ability to bind and stabilize a target protein.

Mutagenesis Studies to Elucidate HCAII-IN-1 Interaction Determinants

Mutagenesis studies are a cornerstone of molecular biology, providing a powerful tool to dissect the roles of individual amino acids in protein structure and function. In the context of Human Carbonic Anhydrase II, these techniques have been instrumental in mapping the landscape of inhibitor interactions, revealing which residues are critical for binding affinity and which are responsible for the catalytic efficiency of the enzyme.

Site-Directed Mutagenesis of Key Active Site and Remote Residues

Site-directed mutagenesis allows researchers to make precise, targeted changes to the DNA sequence that codes for a protein, resulting in a variant enzyme with a specific amino acid substitution. This technique has been extensively applied to HCAII to probe the contributions of residues both within the active site and at more distant locations.

The active site of HCAII is a cone-shaped cavity, at the bottom of which lies a zinc ion essential for catalysis. acs.org This zinc ion is tetrahedrally coordinated by three histidine residues (His94, His96, and His119) and a water molecule or hydroxide (B78521) ion. acs.org Many potent inhibitors, particularly those of the sulfonamide class, function by displacing the zinc-bound water/hydroxide and coordinating directly with the zinc ion. wikipedia.orgrcsb.org

Mutagenesis of the zinc-coordinating histidines has profound effects. For instance, replacing any of these histidines with an alanine (B10760859) residue dramatically decreases zinc binding affinity by approximately 100,000-fold, though it does not completely abolish it. wikipedia.org Substituting these histidines with negatively charged residues like aspartate or glutamate (B1630785) also significantly reduces zinc affinity and catalytic efficiency. wikipedia.org A study on the disease-linked mutation His94Tyr (H94Y) found that this active site alteration leads to significant protein destabilization and local structural perturbations. nih.gov

Other key residues in the active site have also been extensively studied. Thr199 is crucial for stabilizing the binding of sulfonamide inhibitors through a hydrogen bond. wikipedia.orgrcsb.org The mutation of Thr199 to alanine (T199A) is used to explore the dynamics of the hydrogen bond between the inhibitor and the enzyme. His64 acts as a proton shuttle, a critical role in the enzyme's catalytic cycle. wikipedia.org Altering residues around this shuttle, such as Ala65, can hinder the proton transfer process. nih.gov

Residues forming the hydrophobic and hydrophilic pockets of the active site are also important for inhibitor interaction. For example, Leu198 is situated in a hydrophobic pocket, and its mutation to other residues like arginine, glutamate, or phenylalanine has been shown to modulate inhibitor affinity based on the hydrophobicity and charge of the new side chain. Similarly, residues like Phe131 and Pro202 contribute to hydrophobic patches that can be targeted for inhibitor design.

Remote residues, those not in direct contact with the bound inhibitor, can also influence inhibitor binding and enzyme function. The mutation of Trp5, a highly conserved residue at the entrance of the active site cavity, was found to cause significant structural changes in the N-terminus and alter the orientation of the proton shuttle His64. wikipedia.org

Functional and Structural Characterization of HCAII Variants in Presence of HCAII-IN-1

Once a variant of HCAII is created, its functional and structural properties are characterized in the presence of an inhibitor to understand the impact of the mutation. This typically involves measuring changes in inhibitor binding affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) and catalytic activity.

Functional characterization often reveals a direct link between the mutated residue and the enzyme's interaction with an inhibitor. For example, in a study where the zinc-coordinating histidine at position 94 was replaced with cysteine (H94C) or aspartate (H94D), the binding affinity for a sulfonamide inhibitor decreased dramatically. This is attributed to the change in the electrostatic environment around the zinc ion, which is crucial for the strong interaction with the negatively charged sulfonamide group.

The table below summarizes the effects of various mutations on the function of HCAII and its interaction with sulfonamide inhibitors, illustrating the types of data generated in these studies.

| HCAII Variant | Mutated Residue's Location/Role | Effect on Catalytic Activity (CO2 Hydration) | Effect on Sulfonamide Inhibitor Binding | Reference(s) |

| H94Y | Active Site (Zinc Ligand) | Compromised native state stability and local structural perturbations. | Larger destabilization effect compared to remote mutations. | nih.gov |

| H94C | Active Site (Zinc Ligand) | Significantly decreased. | Dramatic decrease in affinity for sulfonamides. | |

| H94D | Active Site (Zinc Ligand) | Significantly decreased. | Dramatic decrease in affinity for sulfonamides. | |

| T199A | Active Site (Hydrogen bonding with inhibitor) | Used to study the dynamics of the inhibitor-enzyme hydrogen bond. | Affects inhibitor binding by removing a key hydrogen bond. | wikipedia.org |

| L198F | Active Site (Hydrophobic pocket) | Minimal effects on catalytic properties. | Minimal effects on inhibitor binding; side chain undergoes conformational change to accommodate the inhibitor. | |

| L198E | Active Site (Hydrophobic pocket) | - | Modulates inhibitor affinity based on charge; side chain does not alter conformation upon inhibitor binding. | |

| L198R | Active Site (Hydrophobic pocket) | - | Modulates inhibitor affinity based on charge; side chain undergoes conformational change to accommodate the inhibitor. | |

| T200H | Active Site | Changes in catalytic parameters towards those of isoenzyme I. | Stabilizes the enzyme-bicarbonate complex. |

Structural characterization, primarily through X-ray crystallography, provides a three-dimensional view of how the mutation affects the enzyme's structure and its complex with an inhibitor. For instance, crystal structures of the L198F and L198R variants complexed with the sulfonamide inhibitor acetazolamide (B1664987) revealed that the engineered side chains undergo significant conformational changes to accommodate the inhibitor. In contrast, the L198E variant's side chain did not show such flexibility. These structural insights are invaluable for rational drug design, as they reveal the dynamic nature of the enzyme's active site and how it can adapt to different inhibitors.

The table below details the structural findings for some HCAII variants.

| HCAII Variant | Inhibitor | Key Structural Findings | PDB Code | Reference(s) |

| L198F | Acetazolamide | The F198 side chain undergoes a significant conformational change to accommodate inhibitor binding. | 1YDB | |

| L198E | Acetazolamide | The engineered side chain of L198E does not alter its conformation upon inhibitor binding. | 1YDA | |

| L198R | Acetazolamide | The engineered side chain of L198R undergoes a significant conformational change to accommodate inhibitor binding. | 1YDD | |

| A65S | - | The smaller serine side chain does not perturb the formation of a solvent bridge between His64 and zinc-bound solvent. | 1UGD | nih.gov |

Future Research Directions and Methodological Advances

Development of Novel HCAII-IN-1 Analogues for Enhanced Specificity

A primary challenge in the development of carbonic anhydrase inhibitors is achieving isoform specificity. With 15 known human CA isoforms, many of which are structurally similar, designing inhibitors that target a specific isoform, like the ubiquitous hCAII, while avoiding others is a significant hurdle. tandfonline.com The development of analogues from a lead compound, such as HCAII-IN-1, focuses on modifying its chemical structure to exploit the subtle differences in the active sites of various CA isoforms.

Research efforts are centered on creating derivatives that can achieve high selectivity for the intended target. For instance, the development of sulfocoumarin derivatives has yielded potent and selective inhibitors for the tumor-associated hCA IX isoform over the off-target hCAII. nih.gov The inherent difficulty in obtaining isoform-selective inhibitors is highlighted by the fact that there are substantially more nonselective than selective inhibitors reported. nih.gov Studies on various chemical classes, such as trimethoxyindane derivatives and hydroperoxides, demonstrate a range of inhibitory activities against hCA I and hCA II, often in the low nanomolar range, underscoring the potential for developing highly potent compounds. nih.govnih.gov The goal is to refine these scaffolds to enhance their affinity for hCAII specifically, thereby minimizing potential off-target effects.

| Inhibitor Class | Target Isoform | Inhibition Constant (Ki) Range | Reference Compound (Ki) |

|---|---|---|---|

| Trimethoxyindane Derivatives | hCA I | 1.66 - 4.14 nM | Acetazolamide (B1664987) (6.76 nM) |

| Trimethoxyindane Derivatives | hCA II | 1.37 - 3.12 nM | Acetazolamide (5.85 nM) |

| Hydroperoxides, Alcohols, Acetates | hCA I | 24.93 - 97.99 nM | Acetazolamide (34.50 nM) |

| Hydroperoxides, Alcohols, Acetates | hCA II | 26.04 - 68.56 nM | Acetazolamide (28.93 nM) |

Table 1: Comparative inhibitory activities of different compound classes against hCA I and hCA II, illustrating the range of potencies and the benchmark inhibitor Acetazolamide. nih.govnih.gov

Integration of Advanced Biophysical Techniques for Real-time Binding Kinetics

Understanding the precise mechanism and speed at which an inhibitor like HCAII-IN-1 binds to its target is fundamental for rational drug design. Advanced biophysical techniques are crucial for elucidating these real-time binding kinetics. springer.com These methods provide invaluable data on the association and dissociation rates of the enzyme-inhibitor complex, offering deeper insights than simple affinity measurements.

Techniques such as stopped-flow spectroscopy are widely used to measure the kinetics of ligand binding. nih.gov For instance, the binding of sulfonamide inhibitors can be monitored directly by observing the quenching of intrinsic tryptophan fluorescence in the protein. nih.gov Surface Plasmon Resonance (SPR) is another powerful tool that allows for the label-free, real-time detection of binding events at a sensor surface. Other methods like X-ray crystallography provide static snapshots of the bound state at atomic resolution, which can reveal the specific interactions stabilizing the complex, such as hydrogen bonding with key residues like Thr199. acs.orgnih.gov

| Biophysical Technique | Primary Application in HCAII-IN-1 Research | Type of Data Generated |

|---|---|---|

| Stopped-Flow Fluorescence Spectroscopy | Directly measures the rate of inhibitor binding. | Association/dissociation rate constants (kon, koff). nih.gov |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics and affinity. | Sensorgrams showing binding and dissociation phases. springer.com |

| X-ray Crystallography | Provides a high-resolution 3D structure of the inhibitor-enzyme complex. | Atomic coordinates, bond distances, and interaction geometries. nih.govnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

| Solid-State NMR Spectroscopy | Studies the structure and dynamics of proteins in a solid, non-crystalline state. | Atomic-level information on protein dynamics and ligand interactions. researchgate.net |

Table 2: A summary of advanced biophysical techniques and their application in characterizing the interaction between inhibitors and hCAII. nih.govspringer.comnih.govnih.govresearchgate.net

Refinement of Computational Models for Predictive HCAII-IN-1 Design

The design of novel hCAII inhibitors is increasingly being accelerated by sophisticated computational models. These in silico approaches allow for the rapid screening of virtual compound libraries and the prediction of binding affinities and selectivity profiles, significantly reducing the time and cost associated with experimental screening. researchgate.net

Machine learning (ML) models, such as Random Forest (RF) and Support Vector Machines (SVM), have shown surprisingly high accuracy in predicting the selectivity of inhibitors for the hCA IX isoform over hCA II. nih.gov These models are trained on large datasets of known inhibitors and can identify key structural features that determine selectivity. nih.gov Molecular dynamics (MD) simulations provide a dynamic view of the inhibitor-enzyme complex, offering insights into the stability of interactions and the role of the active site metal ion, Zn2+, in binding. nih.gov Furthermore, integrated computational pipelines are being developed that combine machine learning, structural bioinformatics, and high-performance computing to enable unprecedented acceleration of the drug discovery process. llnl.gov These models can be used to redesign existing molecules to improve their properties, such as enhancing stability or restoring efficacy against mutated targets. llnl.govexperiment.com

| Computational Method | Objective in HCAII-IN-1 Design | Key Outcome |

|---|---|---|

| Machine Learning (e.g., RF, SVM) | Predict isoform selectivity of novel compounds. nih.govresearchgate.net | Accurate classification of inhibitors as selective or nonselective. |

| Molecular Dynamics (MD) Simulations | Analyze the dynamic stability of the inhibitor-enzyme complex. nih.govnih.gov | Atomistic insights into binding interactions and conformational changes over time. |

| Homology Modeling | Generate a 3D structural model of a target protein based on a known template. nih.gov | A structural basis for structure-based drug design when an experimental structure is unavailable. |

| Free Energy Perturbation (FEP) | Calculate the relative binding affinities of a series of related inhibitors. llnl.gov | Quantitative prediction of potency changes resulting from chemical modifications. |

Table 3: Overview of computational models used to refine and predict the properties of hCAII inhibitors. nih.govresearchgate.netnih.govllnl.govnih.govnih.gov

Exploration of HCAII-IN-1 as a Probe for HCAII Functional Dynamics

Beyond their therapeutic potential, specifically designed inhibitors like HCAII-IN-1 can serve as powerful molecular probes to investigate the fundamental biology of hCAII. By binding to the active site, these probes can report on the local environment and monitor the dynamic conformational changes that are essential for the enzyme's catalytic function. nih.gov

For example, inhibitors bearing environmentally sensitive fluorophores can be synthesized. researchgate.net Changes in the fluorescence of such a probe upon binding can provide information about the polarity and pH of the enzyme's active site. researchgate.net By systematically altering residues in the hCAII active site through site-directed mutagenesis and then studying how these changes affect inhibitor binding, researchers can probe the contribution of individual amino acids to ligand affinity and metal coordination. nih.gov This approach allows for a detailed mapping of the energetic landscape of the active site. Ultimately, using inhibitors as probes helps to dissect the complex relationship between protein structure, dynamics, and catalytic mechanism, providing a deeper understanding of this fundamentally important enzyme. nih.govnih.gov

| Probe Type / Method | Aspect of HCAII Function Investigated | Principle of Measurement |

|---|---|---|

| Fluorescently Labeled Inhibitors | Real-time binding kinetics and active site environment. nih.gov | Changes in fluorescence intensity or wavelength upon binding to the enzyme. |

| Site-Directed Mutagenesis + Inhibitor Binding | Role of specific active site residues in binding and catalysis. nih.gov | Measuring changes in inhibitor affinity (Kd or Ki) in mutant vs. wild-type enzyme. |

| Azo-sulfonamide Inhibitors | Direct measurement of ligand binding kinetics. nih.gov | Spectral transitions in the inhibitor overlap with tryptophan emission, causing quenching upon binding. |

| Inhibitor Fragment Co-crystallization | Probing metal-ligand interactions within the active site. nih.gov | Observing how mutations in zinc-coordinating residues affect the binding geometry of small molecule fragments. |

Table 4: Application of inhibitors as molecular probes to study the functional dynamics of Human Carbonic Anhydrase II. nih.govnih.gov

Q & A

Q. How can researchers experimentally determine the isoform selectivity of Human carbonic anhydrase II-IN-1 (hCA II-IN-1) across hCA isoforms?

Methodological Answer: Isoform selectivity is quantified using inhibition constants (Ki) derived from enzyme activity assays. For hCA II-IN-1, competitive inhibition assays are performed with purified hCA isoforms (e.g., I, II, IV, IX) under standardized conditions (pH 7.4, 25°C). The Ki values are calculated via Lineweaver-Burk plots or fluorescence-based assays, comparing the compound’s efficacy against each isoform. For example, hCA II-IN-1 exhibits Ki values of 4.4 nM (hCA II) vs. 480.2 nM (hCA IX), highlighting >100-fold selectivity for hCA II over hCA IX .

Q. What in vitro assays are recommended to validate hCA II-IN-1’s inhibitory activity and exclude off-target effects?

Methodological Answer: Use a two-tiered approach:

- Primary assay: Measure CO2 hydration activity via stopped-flow spectrophotometry, monitoring pH changes in the presence of hCA II and varying inhibitor concentrations.

- Secondary assay: Perform thermal shift assays (TSA) to confirm direct binding by observing protein stabilization. Cross-test against off-target enzymes (e.g., hCA I, IV, IX) to rule out non-specific inhibition. Selectivity is further validated using isoform-specific siRNA knockdowns in cell models .

Q. How should researchers design dose-response experiments to assess hCA II-IN-1’s efficacy in cellular models of glaucoma?

Methodological Answer: Use trabecular meshwork (TM) cell cultures under elevated intraocular pressure (IOP) conditions. Treat cells with hCA II-IN-1 at concentrations spanning its Ki (e.g., 1–100 nM). Measure intracellular pH (using BCECF-AM dye) and aqueous humor outflow rates. Include acetazolamide (a known hCA II inhibitor) as a positive control. Data analysis should focus on IC50 values and correlation with IOP reduction in ex vivo porcine eye models .

Advanced Research Questions

Q. What computational strategies optimize the discovery of hCA II inhibitors with improved specificity, as demonstrated for hCA II-IN-1?

Methodological Answer: Implement hierarchical virtual screening:

- Step 1: Apply pharmacophore filters based on hCA II’s "hot spot" residues (e.g., Zn²⁺-coordinating His94, Thr199). Use software like Schrödinger or MOE to match sulfonamide anchors critical for binding .

- Step 2: Rerank hits via molecular similarity to reference ligands (e.g., acetazolamide).

- Step 3: Perform flexible docking (e.g., AutoDock Vina) to predict binding poses and affinity. Validate top candidates with free-energy perturbation (FEP) calculations . This approach identified hCA II-IN-1 with subnanomolar affinity and novel scaffolds not covered by existing patents .

Q. How can researchers resolve discrepancies between in silico binding predictions and experimental Ki values for hCA II inhibitors?

Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility. To address this:

- Conduct molecular dynamics (MD) simulations (50–100 ns) to assess ligand stability in the binding pocket.

- Use X-ray crystallography (e.g., PDB: 1CA2) to resolve atomic-level interactions. For hCA II-IN-1, validate hydrogen bonding with Thr199 and hydrophobic contacts with Val121 .

- Recalculate binding free energy via MM/GBSA or MM/PBSA methods, incorporating entropy corrections .

Q. What strategies validate hCA II-IN-1’s therapeutic potential in cancer beyond its established role in glaucoma?

Methodological Answer: Explore hCA II’s role in tumor acidosis and metastasis:

- In vitro: Treat hypoxic cancer cells (e.g., MDA-MB-231) with hCA II-IN-1 and measure extracellular pH (pHe) using fluorescent probes (e.g., SNARF-1).

- In vivo: Use xenograft models to assess tumor growth inhibition. Combine hCA II-IN-1 with standard chemotherapy (e.g., paclitaxel) and monitor metastatic spread via bioluminescence imaging.

- Mechanistic studies: Perform RNA-seq to identify pathways modulated by hCA II inhibition, such as HIF-1α or MMP-9 .

Q. How can structural modifications enhance hCA II-IN-1’s specificity while minimizing off-target effects on related isoforms (e.g., hCA IX)?

Methodological Answer: Employ structure-activity relationship (SAR) guided by crystallography:

- Modify the sulfonamide group: Introduce bulky substituents (e.g., trifluoromethyl) to sterically block access to hCA IX’s larger active site.

- Optimize the scaffold: Replace the thiadiazole ring with a pyridine moiety to exploit hCA II’s unique Thr200 residue. Validate modifications using isoform-specific inhibition assays and co-crystallization (e.g., PDB: 3D92 for hCA IX) .

Data Contradiction and Validation

Q. How should researchers address conflicting Ki values reported for hCA II-IN-1 across different studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer composition, enzyme purity). Standardize protocols by:

Q. What experimental controls are critical when assessing hCA II-IN-1’s stability in microsomal assays?

Methodological Answer: Include:

- Positive control: Use verapamil (known CYP3A4 substrate) to confirm microsomal activity.

- Negative control: Heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic degradation.

- Analytical validation: Quantify hCA II-IN-1 via LC-MS/MS, monitoring parent ion (m/z) and metabolites. For example, hCA II-IN-1 shows 27.5% remaining in mouse microsomes after 30 min, indicating moderate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products